Tellurium, dichloro(p-(dimethylamino)phenyl)(p-tolyl)-
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Overview
Description
Tellurium, dichloro(p-(dimethylamino)phenyl)(p-tolyl)- is a chemical compound that belongs to the class of organotellurium compounds. Tellurium is a member of the chalcogen family, which also includes oxygen, sulfur, and selenium. This compound is characterized by the presence of tellurium bonded to two chlorine atoms, a p-(dimethylamino)phenyl group, and a p-tolyl group.
Preparation Methods
The synthesis of tellurium, dichloro(p-(dimethylamino)phenyl)(p-tolyl)- typically involves the reaction of tellurium tetrachloride with the corresponding aryl lithium or Grignard reagents. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether. The resulting product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Tellurium, dichloro(p-(dimethylamino)phenyl)(p-tolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can convert it to tellurium hydrides.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like organolithium or Grignard reagents.
Scientific Research Applications
Tellurium, dichloro(p-(dimethylamino)phenyl)(p-tolyl)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds.
Medicine: Research is ongoing to explore its use in anticancer and antimicrobial therapies.
Industry: It is used in the production of advanced materials, such as semiconductors and catalysts.
Mechanism of Action
The mechanism of action of tellurium, dichloro(p-(dimethylamino)phenyl)(p-tolyl)- involves its interaction with biological molecules and cellular pathways. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. It can also generate reactive oxygen species (ROS), which induce oxidative stress and cell death in cancer cells. The molecular targets and pathways involved are still under investigation, but they include key enzymes and signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar compounds to tellurium, dichloro(p-(dimethylamino)phenyl)(p-tolyl)- include other organotellurium compounds, such as:
- Tellurium, dichloro(p-(dimethylamino)phenyl)(m-tolyl)
- Tellurium, dichloro(p-(dimethylamino)phenyl)(o-tolyl)
- Tellurium, dichloro(p-(dimethylamino)phenyl)(phenyl) These compounds share similar chemical structures but differ in the position of the substituents on the aromatic ring. The uniqueness of tellurium, dichloro(p-(dimethylamino)phenyl)(p-tolyl)- lies in its specific substitution pattern, which can influence its reactivity and applications .
Properties
CAS No. |
65709-65-1 |
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Molecular Formula |
C15H17Cl2NTe |
Molecular Weight |
409.8 g/mol |
IUPAC Name |
4-[dichloro-(4-methylphenyl)-λ4-tellanyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H17Cl2NTe/c1-12-4-8-14(9-5-12)19(16,17)15-10-6-13(7-11-15)18(2)3/h4-11H,1-3H3 |
InChI Key |
KQDQYXWYNFXSSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Te](C2=CC=C(C=C2)N(C)C)(Cl)Cl |
Origin of Product |
United States |
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